molecular formula C8H13IN2O B14643765 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide CAS No. 54424-49-6

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide

Katalognummer: B14643765
CAS-Nummer: 54424-49-6
Molekulargewicht: 280.11 g/mol
InChI-Schlüssel: HLRDWJKQZDQGHT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C8H13IN2O. It belongs to the class of pyrimidinium compounds, which are known for their diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of ethyl iodide with 2-oxo-2,3-dihydropyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound produced.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form dihydropyrimidine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
  • 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
  • 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate

Uniqueness

1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific ethyl groups, which confer distinct chemical and biological properties compared to its methyl and benzyl counterparts. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

54424-49-6

Molekularformel

C8H13IN2O

Molekulargewicht

280.11 g/mol

IUPAC-Name

1,3-diethylpyrimidin-1-ium-2-one;iodide

InChI

InChI=1S/C8H13N2O.HI/c1-3-9-6-5-7-10(4-2)8(9)11;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

HLRDWJKQZDQGHT-UHFFFAOYSA-M

Kanonische SMILES

CCN1C=CC=[N+](C1=O)CC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.